methyl 4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzoate
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Overview
Description
Methyl 4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzoate is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of methyl 4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzoate typically involves the condensation of o-phenylenediamine with various aldehydes or other reagents to form the benzimidazole core . The synthetic route may include:
Condensation Reaction: o-Phenylenediamine reacts with formic acid or trimethyl orthoformate to form the benzimidazole ring.
Addition of Cyano Group:
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzoate involves its interaction with specific molecular targets and pathways. The benzimidazole moiety allows it to interact with biopolymers in the living system, potentially inhibiting enzymes or interfering with cellular processes . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- Methyl 4-(1H-benzimidazol-2-yl)benzoate
- 6-chloro-1H-(benzo[d]imidazol-2-yl) methyl [(E)-2-(4-chloro-3-methyl phenyl)-1-ethenyl] sulphone
Methyl 4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzoate is unique due to the presence of the cyano group and the specific esterification, which may confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
methyl 4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-23-18(22)13-8-6-12(7-9-13)10-14(11-19)17-20-15-4-2-3-5-16(15)21-17/h2-10H,1H3,(H,20,21)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAOVQWGUYMVLC-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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